REACTION_SMILES
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[C:18]([CH3:19])([CH3:20])([CH3:21])[O:22][C:23](=[O:24])[NH:25][c:26]1[s:27][cH:28][c:29]([C:31](=[O:32])[O:33][CH2:34][CH3:35])[n:30]1.[C:36]([CH:37]([CH:38]([C:39]([O-:40])=[O:41])[OH:42])[OH:43])([O-:44])=[O:45].[CH2:9]([Al+:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH:15]([CH3:16])[CH3:17].[Cl:48][CH2:49][Cl:50].[H-:8].[K+:47].[Na+:46].[c:1]1([CH3:2])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[C:18]([CH3:19])([CH3:20])([CH3:21])[O:22][C:23](=[O:24])[NH:25][c:26]1[s:27][cH:28][c:29]([CH2:31][OH:32])[n:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1csc(NC(=O)OC(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)C(O)C(=O)[O-]
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Type
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product
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Smiles
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CC(C)(C)OC(=O)Nc1nc(CO)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |